molecular formula C15H13NO4S2 B2633447 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate CAS No. 478049-55-7

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate

Cat. No.: B2633447
CAS No.: 478049-55-7
M. Wt: 335.39
InChI Key: BPJAUPJAHPJOEU-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves efficient and one-pot methods . For instance, the synthesis of chlorantraniliprole, a related compound, involves a telescopic process starting from a key raw material . The process steps use a variant of anthranilic acid to get the final product . The synthesis methods obtain good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .

Scientific Research Applications

Microbiological Activity

Compounds structurally related to “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate” have been synthesized and studied for their microbiological activities. For example, derivatives of 2-Oxo-2H-chromen-2-one have shown significant activity against various microbial strains, such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests potential applications in the development of new antimicrobial agents (Daci-Ajvazi et al., 2011).

Receptor Activation Capabilities

Research has also focused on the synthesis of novel heteroarotinoids, including derivatives structurally akin to the query compound, for their receptor activation capabilities. Studies have shown that these compounds can activate retinoic acid receptors (RARs) and induce tissue transglutaminase (TGase) activity, suggesting their potential use in therapeutic applications related to receptor modulation (Berlin et al., 2005).

Synthetic Methodologies

Several studies have developed synthetic methodologies for compounds with structural similarities, emphasizing the versatility and potential of such molecules in organic synthesis. For instance, the three-component synthesis of nicotinamide derivatives has been achieved, showcasing the chemical utility of thieno[2,3-b]thiopyran derivatives in constructing complex molecular architectures (Dyachenko et al., 2015). This research area highlights the compound's relevance in the synthesis of bioactive molecules and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is classified as a flammable liquid (Category 4), and it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S2/c1-10-4-2-3-5-11(10)14(17)20-16-13-7-9-22(18,19)15-12(13)6-8-21-15/h2-6,8H,7,9H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJAUPJAHPJOEU-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C/2\CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.